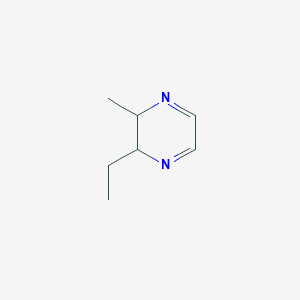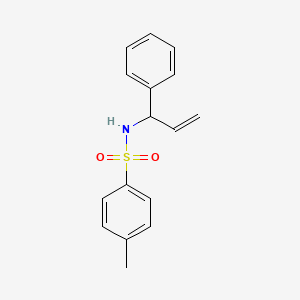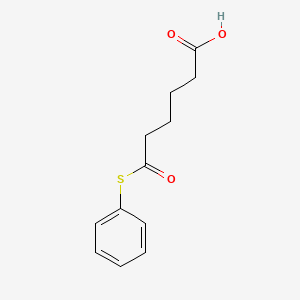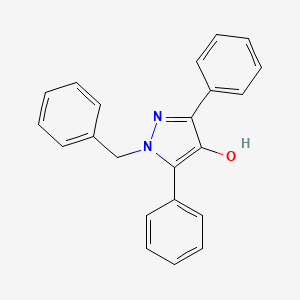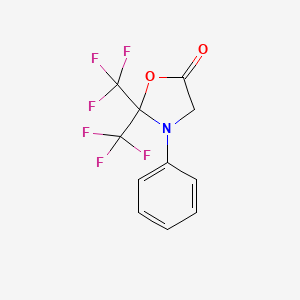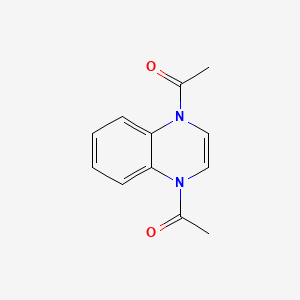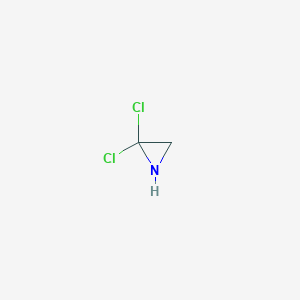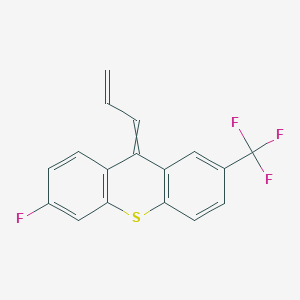
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a fluorine atom at the 6th position, a prop-2-en-1-ylidene group at the 9th position, and a trifluoromethyl group at the 2nd position on the thioxanthene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a biphenyl derivative with sulfur.
Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Prop-2-en-1-ylidene Group: The prop-2-en-1-ylidene group can be introduced through a Wittig reaction involving a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-ylidene group, converting it to a single bond.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of these groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Epoxides: Formed from the oxidation of the prop-2-en-1-ylidene group.
Aldehydes: Formed from further oxidation of the epoxide.
Reduced Derivatives: Formed from the reduction of the double bond in the prop-2-en-1-ylidene group.
Applications De Recherche Scientifique
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic properties, similar to other thioxanthenes.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an antagonist at these receptors, inhibiting the binding of dopamine and thereby modulating neurotransmission. This mechanism is similar to other antipsychotic agents in the thioxanthene class.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used as an antipsychotic.
Thiothixene: Known for its use in treating schizophrenia.
Uniqueness
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. The fluorine atom at the 6th position may also contribute to its unique binding affinity and selectivity for certain receptors.
Propriétés
Numéro CAS |
56987-15-6 |
|---|---|
Formule moléculaire |
C17H10F4S |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
6-fluoro-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
InChI |
InChI=1S/C17H10F4S/c1-2-3-12-13-6-5-11(18)9-16(13)22-15-7-4-10(8-14(12)15)17(19,20)21/h2-9H,1H2 |
Clé InChI |
GRFZWXGOHAQNGF-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


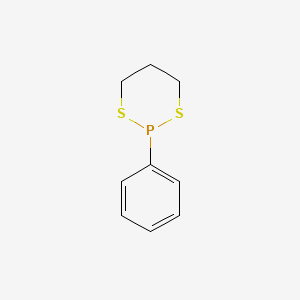
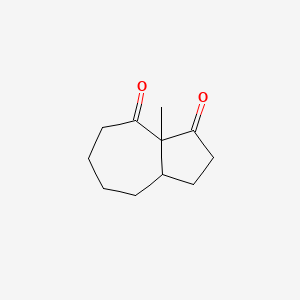
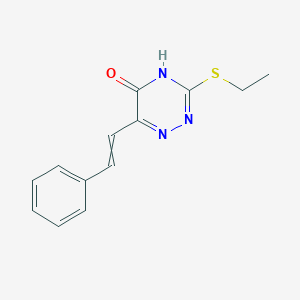
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
